molecular formula C17H18N6O3 B11266519 N~4~-(3,4-dimethylphenyl)-N~2~-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine

N~4~-(3,4-dimethylphenyl)-N~2~-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B11266519
M. Wt: 354.4 g/mol
InChI Key: QUFCOUUZHMDLQM-UHFFFAOYSA-N
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Description

N4-(3,4-DIMETHYLPHENYL)-N2-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrimidine ring substituted with a nitro group, a furan ring, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,4-DIMETHYLPHENYL)-N2-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethylphenylamine with a furan-2-carbaldehyde derivative, followed by nitration and cyclization to form the pyrimidine ring. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N4-(3,4-DIMETHYLPHENYL)-N2-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N4-(3,4-DIMETHYLPHENYL)-N2-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N4-(3,4-DIMETHYLPHENYL)-N2-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound .

Comparison with Similar Compounds

Similar Compounds

    N4-(3,4-DIMETHYLPHENYL)-N2-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE: Unique due to its combination of a pyrimidine ring, nitro group, furan ring, and dimethylphenyl group.

    Other Pyrimidine Derivatives: Similar in having a pyrimidine ring but differ in the substituents attached.

    Furan Derivatives: Share the furan ring but differ in other structural features

Uniqueness

The uniqueness of N4-(3,4-DIMETHYLPHENYL)-N2-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H18N6O3

Molecular Weight

354.4 g/mol

IUPAC Name

4-N-(3,4-dimethylphenyl)-2-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C17H18N6O3/c1-10-5-6-12(8-11(10)2)20-16-14(23(24)25)15(18)21-17(22-16)19-9-13-4-3-7-26-13/h3-8H,9H2,1-2H3,(H4,18,19,20,21,22)

InChI Key

QUFCOUUZHMDLQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCC3=CC=CO3)C

Origin of Product

United States

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